1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-
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Overview
Description
1,7-Diazaspiro[44]nonane, 7-(5-methoxy-3-pyridinyl)- is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,7-Diazaspiro[4.4]nonane, 7-(5-fluoro-3-pyridinyl)-1-methyl-: This compound has a similar spirocyclic structure but with different substituents, leading to distinct chemical and biological properties.
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Another related compound with variations in the functional groups, affecting its reactivity and applications.
Uniqueness
1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)- is unique due to its specific substituents, which confer distinct chemical reactivity and potential biological activity. Its methoxy group on the pyridine ring may influence its interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
646056-10-2 |
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Molecular Formula |
C13H19N3O |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
7-(5-methoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C13H19N3O/c1-17-12-7-11(8-14-9-12)16-6-4-13(10-16)3-2-5-15-13/h7-9,15H,2-6,10H2,1H3 |
InChI Key |
UGDSYGHDYFSOJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)N2CCC3(C2)CCCN3 |
Origin of Product |
United States |
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